molecular formula C29H23ClN2O5 B11997971 2-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 765290-02-6

2-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B11997971
CAS No.: 765290-02-6
M. Wt: 515.0 g/mol
InChI Key: JUIUPNNPPQFRRZ-FDAWAROLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with a molecular formula of C29H23ClN2O5 and a molecular weight of 514.97 g/mol This compound is known for its unique structural features, which include a benzyloxy group, a phenoxy group, and a chlorobenzoate moiety

Preparation Methods

The synthesis of 2-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenoxy intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)phenol.

    Acetylation: The 4-(benzyloxy)phenol is then acetylated using acetic anhydride to form 4-(benzyloxy)phenyl acetate.

    Carbohydrazonoyl formation: The 4-(benzyloxy)phenyl acetate is reacted with hydrazine hydrate to form the carbohydrazonoyl intermediate.

    Coupling with 4-chlorobenzoic acid: Finally, the carbohydrazonoyl intermediate is coupled with 4-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

2-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and chlorobenzoate moieties, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the ester and amide bonds, yielding the corresponding acids and amines.

Scientific Research Applications

2-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with cellular signaling pathways to exert anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

2-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with similar compounds such as:

    2-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound has a similar structure but with a different position of the chlorine atom on the benzoate moiety.

    2-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate: This compound also has a similar structure but with the chlorine atom at the 3-position on the benzoate moiety.

    2-(2-((4-(Benzyloxy)phenoxy)propionyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a propionyl group instead of an acetyl group.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

765290-02-6

Molecular Formula

C29H23ClN2O5

Molecular Weight

515.0 g/mol

IUPAC Name

[2-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C29H23ClN2O5/c30-24-12-10-22(11-13-24)29(34)37-27-9-5-4-8-23(27)18-31-32-28(33)20-36-26-16-14-25(15-17-26)35-19-21-6-2-1-3-7-21/h1-18H,19-20H2,(H,32,33)/b31-18+

InChI Key

JUIUPNNPPQFRRZ-FDAWAROLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.